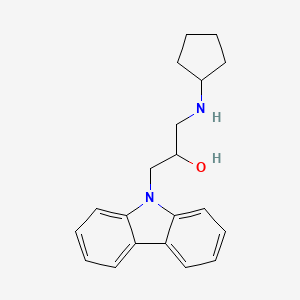

1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MMV000848 es un compuesto identificado como un posible agente antimalárico. Ha mostrado una eficacia prometedora en la eliminación del parásito de la malaria, Plasmodium falciparum, en ensayos basados en células. Este compuesto es parte del repositorio de Medicine for Malaria Ventures (MMV), que tiene como objetivo descubrir nuevos medicamentos para combatir la malaria .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para MMV000848 no se detallan ampliamente en la literatura disponible. Se sabe que el compuesto fue identificado a través de la detección de alto rendimiento de bibliotecas químicas. Los métodos de producción industrial para MMV000848 probablemente involucrarían la optimización de estas rutas sintéticas para garantizar la escalabilidad y la rentabilidad .

Análisis De Reacciones Químicas

MMV000848 experimenta varias reacciones químicas, incluida la unión e inhibición de la enzima purina nucleósido fosforilasa de Plasmodium falciparum. La inhibición es competitiva con respecto al sustrato, y el compuesto inhibe específicamente la enzima del parásito pero no el ortólogo humano . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen espectrometría de masas acoplada a un ensayo de desplazamiento térmico celular (MS-CETSA) para identificar dianas proteicas . El principal producto formado a partir de estas reacciones es la inhibición de la enzima, lo que lleva a la muerte del parásito .

Aplicaciones Científicas De Investigación

Research indicates that 1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. The compound may modulate neurotransmitter release and uptake, particularly for dopamine and serotonin, which are critical in treating neurological disorders.

Neurotransmitter Interaction

Studies have shown that this compound can influence neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety. Its unique structure allows it to interact with specific receptors involved in neurotransmission.

Antiviral Activity

Preliminary investigations suggest that derivatives of carbazole compounds, including this compound, may exhibit antiviral properties. These compounds have been evaluated for their efficacy against viruses like Hepatitis C Virus (HCV), indicating potential applications in antiviral drug development.

Case Study: Interaction with Purine Nucleoside Phosphorylase

A significant study involving the compound demonstrated its binding affinity to purine nucleoside phosphorylase, an enzyme critical in nucleotide metabolism. The study utilized crystallography to elucidate the binding interactions and provided insights into the compound's mechanism of action.

Key Findings:

- The compound showed effective inhibition of purine nucleoside phosphorylase.

- Binding interactions were characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues.

Case Study: Inhibition of Plasmodium falciparum

Another notable application of this compound was explored in the context of malaria treatment. The compound was tested for its inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. It was found to exhibit significant inhibitory activity, suggesting its potential as a lead compound for antimalarial drug development.

Key Findings:

- The compound inhibited the growth of Plasmodium falciparum in vitro.

- Structural modifications were suggested to enhance potency and selectivity against malaria parasites.

Mecanismo De Acción

El mecanismo de acción de MMV000848 implica la inhibición de la purina nucleósido fosforilasa de Plasmodium falciparum. El compuesto se une al sitio activo de la enzima, impidiendo que catalice la descomposición de los nucleósidos de purina . Esta inhibición interrumpe el metabolismo de nucleótidos del parásito, lo que lleva a su muerte . Los objetivos y vías moleculares involucrados incluyen la enzima purina nucleósido fosforilasa y la vía del metabolismo de nucleótidos .

Comparación Con Compuestos Similares

MMV000848 es único en su especificidad para la enzima Plasmodium falciparum sobre el ortólogo humano . Los compuestos similares incluyen immucillin H y quinina, que también se dirigen a la purina nucleósido fosforilasa pero tienen diferentes modos de acción . La inhibición competitiva y la especificidad de MMV000848 lo convierten en un candidato prometedor para su posterior desarrollo como fármaco antimalárico .

Actividad Biológica

1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol, also known as XUH, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of XUH, synthesizing findings from various research studies and databases.

- Molecular Formula : C20H24N2O

- Molecular Weight : 308.417 g/mol

- SMILES Notation : c1ccc2c(c1)c3ccccc3n2CC@@HO

- InChIKey : UIWHEXAVANZGHK-MRXNPFEDSA-N

Biological Activity Overview

The biological activity of XUH has been primarily investigated in the context of its interaction with various biological targets. Here are some key findings:

Pharmacological Effects

- Neuroprotective Properties : XUH has shown potential neuroprotective effects in preclinical studies, particularly in models of neurodegenerative diseases. The compound may exert its effects through modulation of neurotransmitter systems and reduction of oxidative stress.

- Antitumor Activity : Research indicates that XUH may possess antitumor properties, inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Studies have suggested that XUH can reduce inflammatory markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of XUH:

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of XUH in a rat model of Parkinson's disease. The results indicated that administration of XUH significantly improved motor function and reduced dopaminergic neuron loss compared to control groups.

Study 2: Antitumor Activity

In vitro experiments demonstrated that XUH inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was determined to be 15 µM, indicating a potent effect against these cells.

Study 3: Anti-inflammatory Mechanism

A recent publication reported that XUH reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

1-carbazol-9-yl-3-(cyclopentylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c23-16(13-21-15-7-1-2-8-15)14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h3-6,9-12,15-16,21,23H,1-2,7-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWHEXAVANZGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.